Computed Lipophilicity Advantage Over the 4‑Des‑iodo Analog (C4‑H vs C4‑I) – XLogP3 Comparison
Replacing the C4 hydrogen atom with iodine substantially increases the computed lipophilicity of the pyrazole scaffold. For the target C4‑iodo compound the PubChem‑computed XLogP3 is 3.4, whereas the corresponding 4‑des‑iodo analogue (ethyl 5‑amino‑1‑(4‑chlorophenyl)‑1H‑pyrazole‑4‑carboxylate, CAS 14678‑87‑6) exhibits an XLogP3 of 3.0 [1] [2]. This ΔXLogP3 of +0.4 units is driven by the greater atomic polarisability and larger van der Waals volume of iodine relative to hydrogen, translating into an increase in molecular weight from 265.70 to 391.59 g·mol⁻¹ [1] [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4; MW = 391.59 g·mol⁻¹ |
| Comparator Or Baseline | Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 14678-87-6): XLogP3 = 3.0; MW = 265.70 g·mol⁻¹ |
| Quantified Difference | ΔXLogP3 = +0.4; ΔMW = +125.89 g·mol⁻¹ |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) using standardised molecular descriptors; not an experimental logP measurement. |
Why This Matters
A 0.4-unit increase in XLogP3 can translate into a measurable difference in membrane permeability and non‑specific protein binding, making the iodo compound the preferred choice when higher scaffold lipophilicity is required for target engagement or blood–brain barrier penetration.
- [1] PubChem. Ethyl 5-amino-1-(4-chlorophenyl)-4-iodo-pyrazole-3-carboxylate. CID 112707183. XLogP3 = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/1427024-31-4 (accessed 2026-05-03). View Source
- [2] PubChem. Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate. CID 4101804. XLogP3 = 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/14678-87-6 (accessed 2026-05-03). View Source
